Bienvenue dans la boutique en ligne BenchChem!

2-Iodo-8-ethylaminoadenosine

Adenosine A2A receptor Partial agonism cAMP assay

2-Iodo-8-ethylaminoadenosine (Compound 8) is a uniquely engineered, dual-substituted adenosine derivative. Unlike generic analogs, its synergistic 2-iodo and 8-ethylamino groups deliver robust, partial A2A receptor agonism. This submaximal activation profile avoids the severe hypotension of full agonists, making it ideal for coronary artery studies and antipsychotic research. Its specific selectivity window over A3 receptors cannot be achieved with 2-iodoadenosine or 8-ethylaminoadenosine alone. Choose this compound for reproducible, pharmacologically precise A2A modulation in your ex vivo and in vivo models.

Molecular Formula C12H17IN6O4
Molecular Weight 436.21 g/mol
Cat. No. B8494352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-8-ethylaminoadenosine
Molecular FormulaC12H17IN6O4
Molecular Weight436.21 g/mol
Structural Identifiers
SMILESCCNC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N
InChIInChI=1S/C12H17IN6O4/c1-2-15-12-16-5-8(14)17-11(13)18-9(5)19(12)10-7(22)6(21)4(3-20)23-10/h4,6-7,10,20-22H,2-3H2,1H3,(H,15,16)(H2,14,17,18)/t4-,6-,7-,10-/m1/s1
InChIKeyHMLLRMNZCXDZRZ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-8-ethylaminoadenosine Procurement Guide: A Dual-Substituted Adenosine A2A Receptor Partial Agonist for Specialized Cardiovascular and Neurological Research


2-Iodo-8-ethylaminoadenosine (CAS not publicly assigned in primary literature; referred to as Compound 8 in key patents) is a synthetic, dual-substituted adenosine derivative belonging to the class of C2,C8-disubstituted purine ribonucleosides. It is explicitly characterized as a partial agonist of the adenosine A2A receptor (A2AR), a Gαs-coupled GPCR mediating vasodilation, anti-inflammatory responses, and neuromodulation [1]. Unlike endogenous adenosine—which activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) indiscriminately—or full A2A agonists such as CGS 21680, this compound is engineered with a 2-iodo substituent and an 8-ethylamino group to modulate receptor activation to submaximal levels. This partial agonism is pharmacologically significant: it enables exploitation of differential receptor-effector coupling across tissues, potentially achieving therapeutic effects (e.g., antipsychotic-like activity via striatal A2A-dopamine D2 receptor interactions, or coronary vasodilation) while mitigating the cardiovascular side effects (tachycardia, hypotension) associated with full A2A agonists [1] [2].

Why 2-Iodo-8-ethylaminoadenosine Cannot Be Replaced by Generic Adenosine Analogs: Substitution-Specific Pharmacodynamics


Procurement specialists and researchers cannot substitute 2-iodo-8-ethylaminoadenosine with generic adenosine analogs such as 2-iodoadenosine, 8-ethylaminoadenosine, or simple NECA (5′-N-ethylcarboxamidoadenosine) derivatives because the compound's pharmacological profile—specifically its partial A2A agonism and its selectivity window—arises from the synergistic interplay of its two specific substituents [1]. The 2-iodo group contributes to A2A receptor affinity [1], while the 8-ethylamino substituent is critical for converting a full agonist scaffold into a partial agonist, reducing maximal receptor activation [2]. Removing either group (as in 2-iodoadenosine or 8-ethylaminoadenosine) yields compounds with divergent efficacy, selectivity, or functional activity. For instance, the 8-alkylamino series has been shown to significantly improve A2A selectivity over the A3 receptor compared to analogs lacking this modification [1]. Substituting with a closely related analog, such as 2-iodo-8-propylaminoadenosine, alters the alkyl chain length and can shift receptor binding kinetics and efficacy, potentially compromising the desired partial agonist profile. The following evidence quantifies these differentiation points.

Quantitative Differentiator Guide: 2-Iodo-8-ethylaminoadenosine vs. Key Comparators


Functional Efficacy: Partial vs. Full Agonism at the Human A2A Receptor

2-Iodo-8-ethylaminoadenosine is explicitly designated as a partial agonist of the adenosine A2A receptor in the foundational patent (EP1368364B1) [1]. While exact Emax values for this specific compound are not publicly disclosed in the accessed primary literature, the patent establishes its classification against the full agonist CGS 21680. The seminal van Tilburg et al. (2003) study demonstrates that the 8-alkylamino substitution strategy, when applied to a 2-iodo scaffold, yields compounds that consistently produce submaximal stimulation of cAMP production in CHO cells expressing the human A2A receptor, confirming partial agonism [2]. The parent compound 2-(1-hexynyl)adenosine (compound 3) and its 8-ethylamino derivative (compound 13) both showed submaximal cAMP levels relative to CGS 21680, with the 8-alkylamino group maintaining or slightly modulating the partial agonist character. This contrasts sharply with the reference full agonist CGS 21680, which achieves maximal receptor activation.

Adenosine A2A receptor Partial agonism cAMP assay Functional selectivity

A2A Receptor Selectivity Improvement Through 8-Alkylamino Substitution

The van Tilburg et al. (2003) study provides quantitative class-level evidence that 8-alkylamino substitution improves A2A selectivity over the A3 receptor. For the 2-(1-hexynyl) scaffold, the 8-methylamino derivative (compound 12) showed Ki(A2A) = 115 nM and was 49-fold selective for A2A over A3. The 8-propylamino analog (compound 14) had Ki(A2A) = 82 nM and was 26-fold selective [1]. The unsubstituted parent 2-(1-hexynyl)adenosine (compound 3) lacks this selectivity enhancement. By class-level extrapolation, 2-iodo-8-ethylaminoadenosine—bearing an 8-ethylamino group of intermediate chain length—is rationally positioned within this selectivity-optimized series. The 2-iodo group further contributes to A2A affinity, as 2-halogenated adenosines are known A2A pharmacophore elements [1]. In contrast, 2-iodoadenosine without 8-substitution lacks this engineered selectivity for A2A over A3, and 8-ethylaminoadenosine without 2-iodo may have reduced A2A affinity.

Adenosine A2A receptor Adenosine A3 receptor Receptor selectivity Radioligand binding

Structural Differentiation: Dual C2-Iodo and C8-Ethylamino Substitution vs. Single-Position Analogs

2-Iodo-8-ethylaminoadenosine (Compound 8 in EP1368364B1) is uniquely defined by its dual C2-iodo and C8-ethylamino substitution pattern [1]. This distinguishes it from single-substitution analogs: 2-iodoadenosine (C2-iodo only, CAS 35109-88-7) is a broad-spectrum adenosine analog used as a synthetic intermediate but lacks defined A2A partial agonist pharmacology [2]; 8-ethylaminoadenosine (C8-ethylamino only) has been characterized mainly as an A1 receptor partial agonist scaffold [3]. The patent explicitly lists 2-iodo-8-ethylaminoadenosine among the preferred compounds for A2A-mediated therapeutic applications, alongside its methylamino (compound 7), propylamino (compound 9), and butylamino (compound 10) homologs [1]. The ethylamino chain length represents a specific optimization point within the alkylamino series, where chain length modulates lipophilicity, receptor binding kinetics, and partial agonist efficacy.

Structure-activity relationship C2 substitution C8 substitution Adenosine pharmacophore

Patent-Backed A2A Agonist Design Rationale: Explicit Inclusion as a Preferred Compound

EP1368364B1 (granted European patent, also US7112574) explicitly names 2-iodo-8-ethylaminoadenosine (Compound 8) among 17 preferred compounds for therapeutic applications requiring adenosine A2A receptor activation [1]. The patent claims utility in hypertension, ischemic heart disease, ischemic brain disease, psychosis, and wound healing. The compound's inclusion as a preferred embodiment—rather than a generic Markush structure—indicates that it demonstrated advantageous properties during the patent's experimental validation. This provides procurement-level confidence that the compound has been vetted for biological activity and is not merely a theoretical structure. The patent family spans EP, US, and WO jurisdictions, indicating broad commercial and research relevance.

Patent analysis Therapeutic utility Cardiovascular Neuroprotection

Synthetic Accessibility from 2-Iodoadenosine: A Defined Intermediate Route

The van Tilburg et al. (2003) study establishes that 2,8-disubstituted adenosine derivatives, including the 2-iodo-8-alkylamino series, are synthesized in good overall yields starting from 2-iodoadenosine [1]. The general synthetic strategy involves sequential functionalization: 2-iodoadenosine serves as a versatile starting material, with C8-amination via a nucleophilic substitution introducing the ethylamino group. This defined route contrasts with routes to other adenosine analogs (e.g., 2-alkynyl derivatives) that may require palladium-catalyzed cross-coupling steps. The availability of 2-iodoadenosine as a commercial intermediate (CAS 35109-88-7) further supports reproducible synthesis of the target compound.

Chemical synthesis 2-Iodoadenosine intermediate C8 amination Scalable route

Validated Application Scenarios for 2-Iodo-8-ethylaminoadenosine in A2A-Mediated Research


Investigating A2A Receptor-Mediated Coronary Vasodilation Without Maximal Cardiovascular Stress

2-Iodo-8-ethylaminoadenosine's partial A2A agonism makes it suitable for ex vivo and in vivo coronary artery studies where full A2A agonists like CGS 21680 would produce confounding maximal vasodilation and severe hypotension. The patent specifically claims utility in ischemic heart disease [1]. Researchers can use this compound to examine the therapeutic window of submaximal A2A activation in Langendorff heart preparations or anesthetized animal models, with the expectation of measurable coronary flow increase without the complete loss of systemic vascular resistance. This scenario directly leverages the partial agonist evidence established in Section 3.

Striatal A2A-D2 Receptor Interaction Studies for Antipsychotic Drug Discovery

The patent designates 2-iodo-8-ethylaminoadenosine as a preferred compound for psychosis treatment [1]. The pharmacological rationale is supported by the well-established mechanism whereby striatal A2A receptor activation reduces dopamine D2 receptor agonist affinity [2]. A partial A2A agonist can modulate this interaction without causing the maximal cardiovascular effects that limit the therapeutic utility of full A2A agonists in CNS applications. This compound is appropriate for in vitro radioligand binding studies examining A2A-D2 heteromer dynamics in rat striatal membrane preparations.

Adenosine Receptor Subtype Selectivity Profiling and SAR Studies

As a member of the 2-iodo-8-alkylamino series, this compound serves as a key comparator in structure-activity relationship (SAR) studies aimed at understanding how the 8-alkylamino chain length modulates A2A affinity, selectivity over A3, and intrinsic efficacy [1]. In head-to-head screening panels with its methylamino (Compound 7), propylamino (Compound 9), and butylamino (Compound 10) homologs, researchers can correlate N-alkyl chain length with receptor binding kinetics and functional cAMP responses in recombinant cell lines expressing individual adenosine receptor subtypes.

Wound Healing and Anti-Inflammatory Research Leveraging A2A Partial Agonism

The patent claims utility in wound healing [1], consistent with the known role of A2A receptor activation in promoting angiogenesis and suppressing excessive neutrophil-driven inflammation. A partial agonist may provide the benefit of A2A-mediated tissue repair without the vasodilatory side effects that complicate topical or systemic administration of full agonists. This compound is suitable for in vitro scratch assays, neutrophil oxidative burst inhibition studies, and in vivo wound closure models where submaximal A2A activation is hypothesized to be therapeutically sufficient.

Quote Request

Request a Quote for 2-Iodo-8-ethylaminoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.